N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0742673
InChI: InChI=1S/C15H20N2O6S/c1-3-4-5-11(15(19)20)17-24(21,22)10-6-7-13-12(8-10)16-14(18)9(2)23-13/h6-9,11,17H,3-5H2,1-2H3,(H,16,18)(H,19,20)
SMILES: CCCCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)C
Molecular Formula: C15H20N2O6S
Molecular Weight: 356.4 g/mol

N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine

CAS No.:

Cat. No.: VC0742673

Molecular Formula: C15H20N2O6S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine -

Specification

Molecular Formula C15H20N2O6S
Molecular Weight 356.4 g/mol
IUPAC Name 2-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]hexanoic acid
Standard InChI InChI=1S/C15H20N2O6S/c1-3-4-5-11(15(19)20)17-24(21,22)10-6-7-13-12(8-10)16-14(18)9(2)23-13/h6-9,11,17H,3-5H2,1-2H3,(H,16,18)(H,19,20)
Standard InChI Key HIOSPFOZQQEAOW-UHFFFAOYSA-N
SMILES CCCCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)C
Canonical SMILES CCCCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator